molecular formula C10H13NO B13138667 (5-Methylindolin-3-yl)methanol

(5-Methylindolin-3-yl)methanol

Cat. No.: B13138667
M. Wt: 163.22 g/mol
InChI Key: LDYPGHOMLRYNPY-UHFFFAOYSA-N
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Description

(5-Methylindolin-3-yl)methanol is a heterocyclic organic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a saturated five-membered nitrogen-containing ring). The molecule is substituted with a methyl group at the 5-position of the indoline scaffold and a hydroxymethyl (-CH2OH) group at the 3-position.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(5-methyl-2,3-dihydro-1H-indol-3-yl)methanol

InChI

InChI=1S/C10H13NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-4,8,11-12H,5-6H2,1H3

InChI Key

LDYPGHOMLRYNPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCC2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylindolin-3-yl)methanol typically involves the following steps:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a methyl-substituted phenylhydrazine and an appropriate aldehyde or ketone.

    Reduction: The resulting indole derivative can be reduced to introduce the methanol group at the 3-position. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by reduction processes. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (5-Methylindolin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of different alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogens (Cl2, Br2), nitro groups (HNO3), or other electrophiles.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Various alcohols, amines.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

(5-Methylindolin-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Methylindolin-3-yl)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects. The exact mechanism depends on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on three methanol-substituted heterocycles:

  • (5-Methylindolin-3-yl)methanol (hypothetical, based on structural analogs).
  • (5-Methylpyridin-3-yl)methanol (pyridine derivative; CAS 102074-19-1) .
  • (5-Chloro-1H-indazol-3-yl)methanol (indazole derivative; CAS 102735-90-0) .

Table 1: Structural and Functional Comparison

Property This compound (Inferred) (5-Methylpyridin-3-yl)methanol (5-Chloro-1H-indazol-3-yl)methanol
Core Heterocycle Indoline (benzene + saturated pyrrolidine) Pyridine (aromatic 6-membered ring) Indazole (benzene + pyrazole)
Substituents -CH3 (5-position), -CH2OH (3-position) -CH3 (5-position), -CH2OH (3-position) -Cl (5-position), -CH2OH (3-position)
Molecular Formula C10H13NO (estimated) C7H9NO C8H7ClN2O
Molecular Weight ~163.22 (estimated) 123.15 182.61
Boiling Point Not available 256°C Not reported
Density Not available 1.092 g/cm³ Not reported
Flash Point Not available 109°C Not reported
pKa (Predicted) ~14–15 (alcohol group) 13.70 ± 0.10 Not reported
Hazards Likely irritant (skin/eyes/respiratory) R36/37/38 (irritant) Acute toxicity data unavailable

Key Observations

Structural Differences: The indoline core in this compound is partially saturated, which may enhance solubility in polar solvents compared to aromatic pyridine or indazole analogs. This could influence pharmacokinetic properties in drug design .

Physicochemical Properties: The boiling point of (5-Methylpyridin-3-yl)methanol (256°C) is notably high for its molecular weight, likely due to hydrogen bonding from the hydroxymethyl group. A similar trend is expected for the indoline analog, though exact values are unavailable . The pKa of the hydroxymethyl group in (5-Methylpyridin-3-yl)methanol (13.7) suggests moderate acidity, comparable to typical aliphatic alcohols. The indoline derivative’s pKa may differ slightly due to nitrogen’s electron-donating effects .

Safety and Handling: Both (5-Methylpyridin-3-yl)methanol and the hypothetical indoline derivative are likely irritants (skin, eyes, respiratory system) based on structural alerts and analog data. Proper handling protocols (e.g., PPE, ventilation) are essential . Methanol derivatives generally require precautions against flammability (flash point >100°C in the pyridine analog) and toxicity, though heterocyclic substitution may mitigate methanol’s inherent risks .

Table 2: Functional Group Reactivity

Compound Reactivity Insights
This compound - Hydroxymethyl group may undergo esterification or oxidation. Saturated ring could participate in hydrogen bonding.
(5-Methylpyridin-3-yl)methanol - Aromatic pyridine core stabilizes negative charge; hydroxymethyl group reactive in nucleophilic substitutions.
(5-Chloro-1H-indazol-3-yl)methanol - Chlorine substituent enables cross-coupling reactions; indazole’s dual nitrogen atoms may coordinate metals.

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